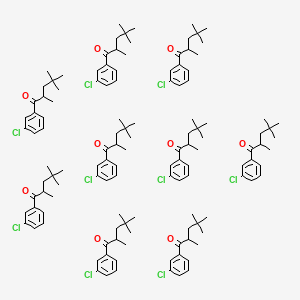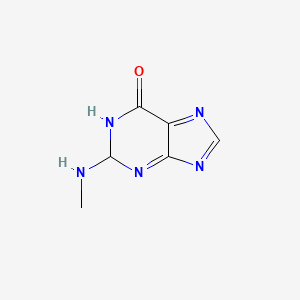![molecular formula C14H26N2O11S B13386356 Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spectinomycin sulfate is an antibiotic derived from the bacterium Streptomyces spectabilis. It belongs to the aminocyclitol class of antibiotics and is primarily used to treat infections caused by gram-negative bacteria, particularly Neisseria gonorrhoeae, the causative agent of gonorrhea . Spectinomycin sulfate is known for its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Spectinomycin sulfate is typically produced through fermentation processes involving Streptomyces spectabilis. The fermentation broth is processed to isolate spectinomycin, which is then converted to its sulfate form . The synthetic route involves several steps, including the formation of an inositol ring from glucose-6-phosphate, followed by oxidation and transamination reactions .
Industrial Production Methods: Industrial production of spectinomycin sulfate involves large-scale fermentation, followed by extraction and purification processes. The fermentation broth is filtered to remove biomass, and the filtrate is subjected to ion-exchange chromatography to isolate spectinomycin. The isolated compound is then converted to its sulfate form and crystallized .
Análisis De Reacciones Químicas
Types of Reactions: Spectinomycin sulfate undergoes various chemical reactions, including:
Oxidation: Spectinomycin can be oxidized to form actinamine under strong acidic conditions.
Reduction: Reduction reactions can yield dihydrospectinomycin derivatives.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Strong acids such as hydrochloric acid are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides.
Major Products:
Oxidation: Actinamine.
Reduction: Dihydrospectinomycin derivatives.
Substitution: Various spectinomycin analogs.
Aplicaciones Científicas De Investigación
Spectinomycin sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Spectinomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting protein synthesis . This action prevents the elongation of the polypeptide chain, leading to the cessation of bacterial growth. The primary molecular target is the 30S ribosomal protein S12 .
Comparación Con Compuestos Similares
Spectinomycin sulfate is unique among aminocyclitol antibiotics due to its specific binding to the 30S ribosomal subunit and its effectiveness against Neisseria gonorrhoeae. Similar compounds include:
Gentamicin: Another aminocyclitol antibiotic with broader antibacterial activity but different ribosomal binding sites.
Kanamycin: Similar in structure but used for different bacterial infections.
Tobramycin: Also an aminocyclitol antibiotic, primarily used for respiratory infections.
Spectinomycin sulfate stands out due to its specific use in treating gonorrhea and its unique mechanism of action .
Propiedades
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBFWQUQYQIFLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
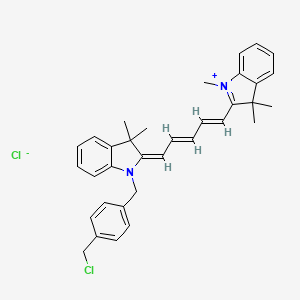
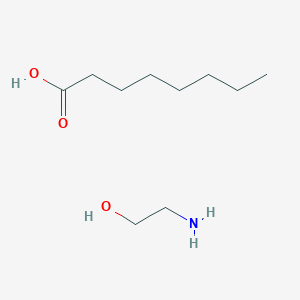
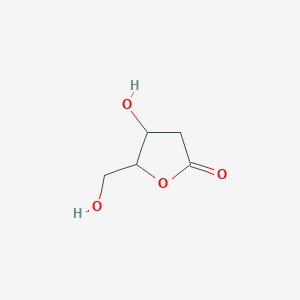
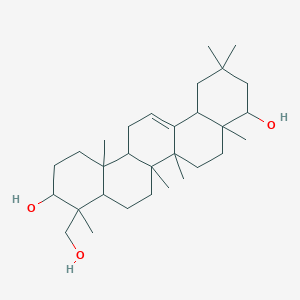
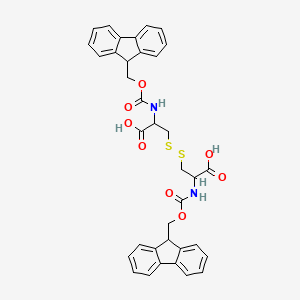

![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13386296.png)
![1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one](/img/structure/B13386300.png)
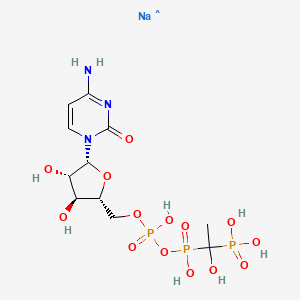
![sodium;(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B13386306.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
